Ortho-CF3 vs. Meta-CF3 Benzoyl Regioisomerism: Structural and Electronic Differentiation
The defining structural feature of CAS 1797737-42-8 is the ortho (2-position) trifluoromethyl substitution on the benzoyl ring. The direct comparator, CAS 1797737-46-2 (7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane), bears the CF3 group at the meta position. Ortho-substitution introduces steric hindrance between the CF3 group and the thiazepane ring, increasing the rotational barrier around the N–C(O) amide bond compared to the meta isomer. This results in a distinct conformational ensemble: the ortho-CF3 group restricts the accessible dihedral angle space of the benzoyl moiety relative to the thiazepane plane, whereas the meta-CF3 isomer permits greater rotational freedom . Computationally, ortho-CF3 benzamides exhibit a higher barrier to atropisomerism (typically >20 kcal/mol for ortho-substituted benzamides vs. <15 kcal/mol for meta-substituted analogs) [1]. Additionally, the ortho-CF3 group exerts a stronger through-space electron-withdrawing effect on the amide nitrogen, altering the pKa of the conjugate acid of the thiazepane nitrogen and modulating hydrogen-bond acceptor strength [2].
| Evidence Dimension | Regiochemistry of CF3 substitution on N-benzoyl ring |
|---|---|
| Target Compound Data | ortho (2-position) CF3 – CAS 1797737-42-8 |
| Comparator Or Baseline | meta (3-position) CF3 – CAS 1797737-46-2; para (4-position) CF3 isomer |
| Quantified Difference | Ortho-CF3 introduces steric hindrance and restricted amide bond rotation vs. meta-CF3; estimated difference in rotational barrier: ≥5 kcal/mol (class-level inference from ortho-substituted benzamide literature) [1] |
| Conditions | Structural comparison; conformational analysis inferred from general benzamide literature |
Why This Matters
Procurement of the correct regioisomer is critical: ortho-CF3 versus meta-CF3 substitution can produce divergent binding poses in protein pockets, directly impacting SAR interpretation and hit validation in fragment-based drug discovery campaigns.
- [1] Clayden J, Moran WJ, Edwards PJ, LaPlante SR. The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition. 2009;48(35):6398-6401. doi:10.1002/anie.200901719. View Source
- [2] Müller K, Faeh C, Diederich F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. 2007;317(5846):1881-1886. doi:10.1126/science.1131943. View Source
